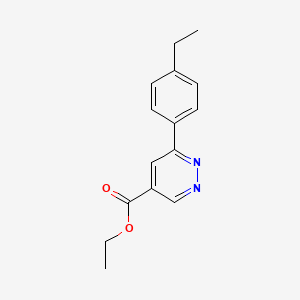

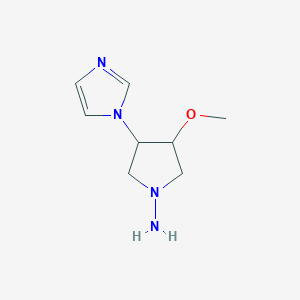

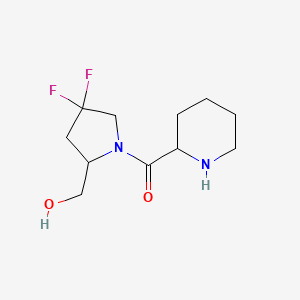

![molecular formula C10H20N2O B1493245 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine CAS No. 2098110-12-2](/img/structure/B1493245.png)

8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can participate in the formation of a coordinate bond . The presence of this lone pair also gives amines their basic character .Chemical Reactions of Amines Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in condensation reactions to form amides .

Wissenschaftliche Forschungsanwendungen

Electrophilic Amination of C-H-Acidic Compounds

Compounds structurally related to "8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine" have been studied for their reactivity in electrophilic amination reactions. Andreae et al. (1992) investigated the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds, demonstrating the potential for introducing amines into acidic positions through multiple stabilisation reactions. This work highlights the versatility of azaspiro compounds in synthesizing diverse aminated products, which could have implications for the development of novel pharmaceuticals and materials (Andreae, Schmitz, Wulf, & Schulz, 1992).

Selective Antagonism of Receptors

Research on compounds with structural similarities has shown potential in selective receptor antagonism. For instance, CP-96,345, a compound with an azaspiro structure, has been identified as a potent and selective antagonist of the substance P (NK1) receptor, highlighting the therapeutic potential of such compounds in treating conditions mediated by this receptor, such as depression and anxiety (Snider et al., 1991).

Sorption and Removal of Carcinogenic Compounds

Azaspiro compounds have also been applied in environmental science, particularly in the removal of carcinogenic substances. Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of calix[4]arene using a cyclic secondary amine structurally related to "this compound" for the efficient removal of carcinogenic azo dyes and aromatic amines from water. This study suggests the potential of azaspiro compounds in developing environmentally friendly solutions for water purification (Akceylan, Bahadir, & Yılmaz, 2009).

Synthetic Applications and Drug Discovery

Diversity-oriented synthesis approaches using azaspirocycles have been explored for their relevance in drug discovery. Wipf, Stephenson, and Walczak (2004) demonstrated the synthesis of functionalized pyrrolidines, piperidines, and azepines from omega-unsaturated dicyclopropylmethylamines, showcasing the utility of azaspirocycles in generating structurally diverse and complex molecules for potential therapeutic applications (Wipf, Stephenson, & Walczak, 2004).

Wirkmechanismus

The mechanism of action of amines in biological systems often involves interactions with receptors, where they can act as neurotransmitters . The specific mechanism of action would depend on the particular amine and its physiological role.

Physical and Chemical Properties of Amines Amines are known for their basicity, with the ability to react with acids to form salts . They can participate in hydrogen bonding, which influences their boiling points and solubility .

Safety and Hazards

Zukünftige Richtungen

The study of amines and their derivatives continues to be a vibrant field in organic chemistry, with potential applications in pharmaceuticals, materials science, and more . Future research directions could involve the synthesis of new amine compounds, exploration of their reactivity, and investigation of their potential applications .

Eigenschaften

IUPAC Name |

8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-13-7-9-6-12(11)8-10(9)4-3-5-10/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPAXAGZCDGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

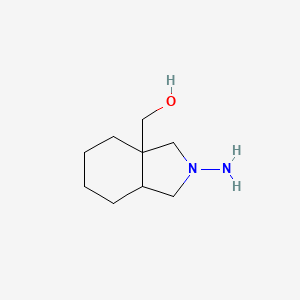

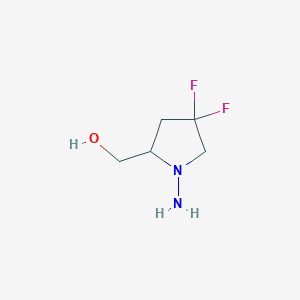

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

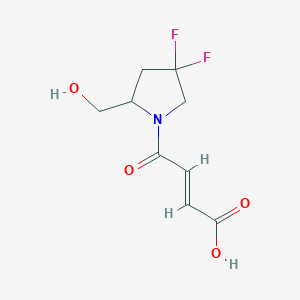

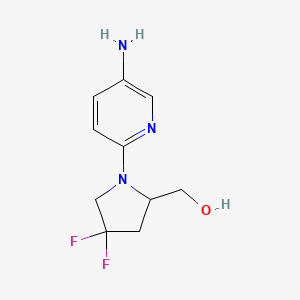

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)

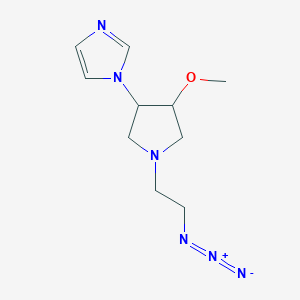

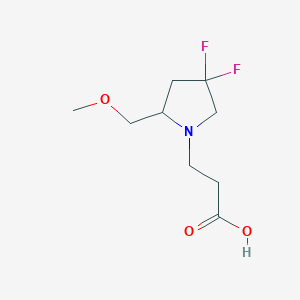

![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)

![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)